molecular formula C8H16O2 B1525444 1-Methoxy-4,4-dimethylpentan-3-one CAS No. 1249862-83-6

1-Methoxy-4,4-dimethylpentan-3-one

Cat. No. B1525444
M. Wt: 144.21 g/mol
InChI Key: FCIFDRVELHAWQD-UHFFFAOYSA-N
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Description

1-Methoxy-4,4-dimethylpentan-3-one, also known as DMPO, is an organic compound with the chemical formula C8H16O2. It has a molecular weight of 144.21 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-4,4-dimethylpentan-3-one is represented by the formula C8H16O2 . The InChI code for this compound is 1S/C8H18O2/c1-8(2,3)7(9)5-6-10-4/h7,9H,5-6H2,1-4H3 .


Physical And Chemical Properties Analysis

The physical form of 1-Methoxy-4,4-dimethylpentan-3-one is a liquid . The storage temperature and boiling point are not specified .

Scientific Research Applications

  • Flavor Compounds Analysis : Research has characterized the isomers of dimethyl-substituted methoxypyrazines, potent flavor compounds, for their importance in wine aroma and off-flavor analysis. This work underlines the critical role of chromatographic separation and mass spectrometric data in identifying flavor compounds, which may be relevant for studies involving 1-Methoxy-4,4-dimethylpentan-3-one in food science or aroma research (Slabizki et al., 2014).

  • Chemical Reactions and Mechanisms : Another study focused on the cycloadditions of methoxy-substituted dienes, revealing insights into stereochemical behaviors and reaction mechanisms that could be applicable to understanding reactions involving 1-Methoxy-4,4-dimethylpentan-3-one in synthetic chemistry or materials science (Sustmann et al., 1996).

  • Polymer Precursors from Natural Oils : Dimethyl esters produced from natural oils in the presence of catalysts offer a route to polymer precursors. This research could indicate potential applications of 1-Methoxy-4,4-dimethylpentan-3-one in the development of sustainable materials and green chemistry solutions (Furst et al., 2012).

  • Thermochemistry and Hydrogen Bond Studies : Studies on methoxyphenols and dimethoxybenzenes involving hydrogen bond strengths and thermochemical properties could provide a foundation for understanding the physical and chemical properties of 1-Methoxy-4,4-dimethylpentan-3-one, especially in the context of molecular interactions and stability (Varfolomeev et al., 2010).

properties

IUPAC Name

1-methoxy-4,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,3)7(9)5-6-10-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIFDRVELHAWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4,4-dimethylpentan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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